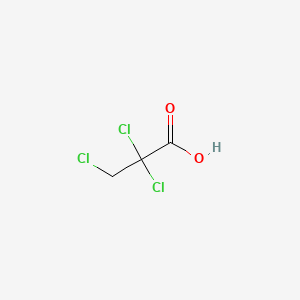
Chloropon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropon is a herbicide that controls annnual & perennial grasses including couch and foxtails.
科学的研究の応用
Remote Sensing and Photosynthesis Monitoring Chlorophyll a fluorescence (ChlF) is extensively used in studying photosynthesis at leaf and subcellular levels. It's now measurable from remote sensing platforms, providing a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems (Porcar‐Castell et al., 2014).
Plant Physiology and Ecophysiology Studies ChlF analysis is a powerful technique in plant physiology and ecophysiology, offering insights into the organization and functionality of the photosynthetic process. It helps in understanding plant responses to environmental stress (Maxwell & Johnson, 2000).
Stress Physiology in Cereal Crops ChlF technique is useful in eco-physiological studies, especially in assessing cereal crop responses to various environmental stresses like water, heat, salt, and chilling stress (Sayed, 2003).
Understanding Photosynthetic Mechanisms ChlF is key in understanding the photosynthetic mechanisms and as an indicator of how plants respond to environmental changes. This information is crucial for crop improvement and ecological research (Murchie & Lawson, 2013).
Crop Production Strategies Routine use of ChlF to monitor photosynthetic performance can improve crop production strategies. It's particularly useful in screening programs for plant stress tolerance and enhancing crop yield and biomass (Baker & Rosenqvist, 2004).
Microalgal Biotechnology ChlF has become a convenient technique in microalgal biotechnology to monitor a culture’s photosynthetic performance. It's also used in experimental studies for optimizing biomass productivity and identifying marker processes for compound synthesis (Masojídek, Vonshak, & Torzillo, 2010).
Postharvest Research in Ornamental Foliage ChlF transient analysis is validated for determining postharvest changes in the photosynthetic apparatus in ornamental foliage species. This technique can predict postharvest stresses and longevity of cut foliage (Wijethunga et al., 2022).
Horticultural Research Chlorophyll fluorescence imaging (CFI) is used in horticultural research, especially in diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI can detect stresses before visual symptoms appear, aiding in genotype screening (Gorbe & Calatayud, 2012).
In Situ Phytoplankton Monitoring Chlorophyll a fluorometry is used for in situ monitoring of phytoplankton in the ocean, providing estimates of phytoplankton biomass and helping in oceanographic research (Leeuw, Boss, & Wright, 2013).
特性
CAS番号 |
3278-46-4 |
|---|---|
製品名 |
Chloropon |
分子式 |
C3H3Cl3O2 |
分子量 |
177.41 g/mol |
IUPAC名 |
2,2,3-trichloropropanoic acid |
InChI |
InChI=1S/C3H3Cl3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |
InChIキー |
QZEKHJXYZSJVCL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
正規SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
外観 |
Solid powder |
melting_point |
65.5 °C |
その他のCAS番号 |
3278-46-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Chloropon; Omnidel; TCP; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



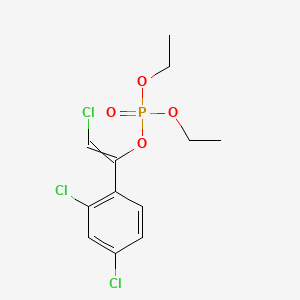
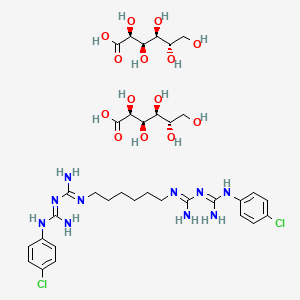
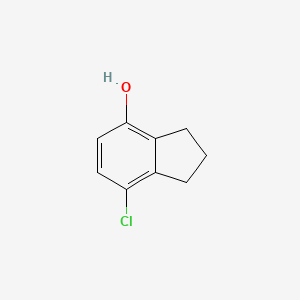

![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)
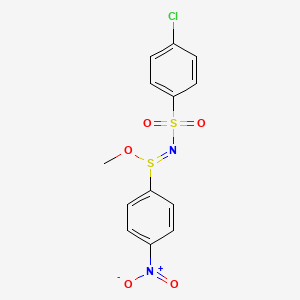
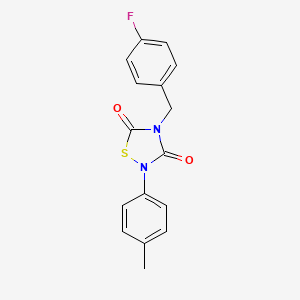
![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)
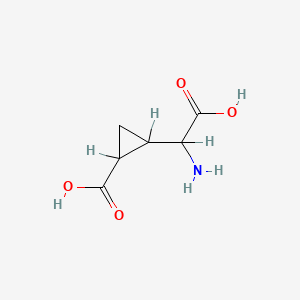
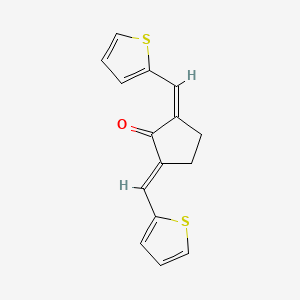
![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)